molecular formula C20H22N4O4S B2745239 N-(2-cyanophenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide CAS No. 1251562-34-1

N-(2-cyanophenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide

Cat. No.: B2745239
CAS No.: 1251562-34-1
M. Wt: 414.48
InChI Key: NSGOEDANMFBBSJ-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes a cyanophenyl group, a piperidinylsulfonyl group, and a dihydropyridinylacetamide moiety.

Scientific Research Applications

N-(2-cyanophenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Future Directions

Given the complexity of this compound and the potential for interesting chemical properties suggested by its structure, it could be a worthwhile subject for future research. Studies could explore its synthesis, its reactivity, its potential applications, and more .

Mechanism of Action

Target of Action

Similar compounds have been studied for their anti-endometrial cancer activity , suggesting potential targets within cancer-related pathways.

Biochemical Pathways

Given its potential anti-cancer activity , it may be involved in pathways related to cell proliferation, apoptosis, or other cancer-related processes.

Result of Action

Based on its potential anti-cancer activity , it may induce changes in cell growth, division, or survival.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the cyanophenyl intermediate: This can be achieved through a nucleophilic substitution reaction where a suitable cyanide source reacts with a halogenated benzene derivative.

    Synthesis of the piperidinylsulfonyl intermediate: This involves the sulfonylation of a piperidine derivative using a sulfonyl chloride reagent.

    Coupling of intermediates: The final step involves coupling the cyanophenyl and piperidinylsulfonyl intermediates with a dihydropyridinylacetamide derivative under appropriate conditions, such as the presence of a base and a coupling agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under various conditions such as reflux or room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as an antiseptic.

Uniqueness

N-(2-cyanophenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is unique due to its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties. Unlike cetylpyridinium chloride and domiphen bromide, this compound has a more complex structure, potentially leading to a broader range of applications and interactions.

Properties

IUPAC Name

N-(2-cyanophenyl)-2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S/c1-15-8-11-24(12-9-15)29(27,28)18-7-4-10-23(20(18)26)14-19(25)22-17-6-3-2-5-16(17)13-21/h2-7,10,15H,8-9,11-12,14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGOEDANMFBBSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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